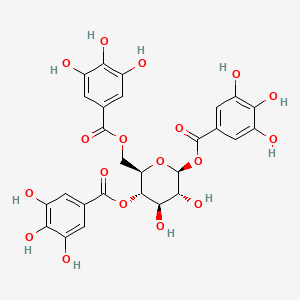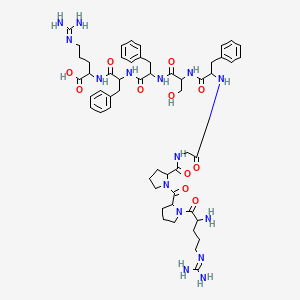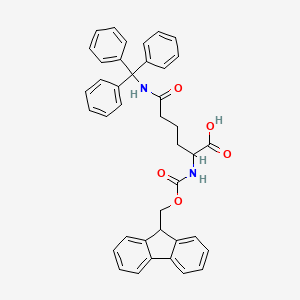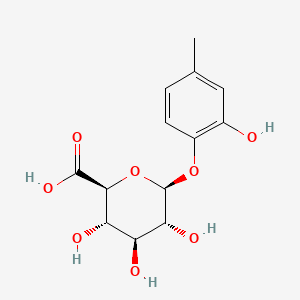![molecular formula C68H64O20Si10 B13404022 5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] is a complex organic molecule characterized by its intricate structure This compound belongs to the class of cycloalkanes and siloxanes, featuring multiple phenyl groups and a unique pentacyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] involves multiple steps, including the formation of the pentacyclic siloxane core and subsequent functionalization with phenyl groups and methanoisobenzofuran moieties. The reaction conditions typically require high temperatures and the use of catalysts to facilitate the formation of the siloxane bonds.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups.
- Reduction : Reduction reactions can modify the oxidation state of the siloxane core.
- Substitution : Phenyl groups can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] has several scientific research applications:
- Chemistry : Used as a model compound to study the reactivity and stability of siloxane-based structures.
- Biology : Potential applications in drug delivery systems due to its ability to encapsulate bioactive molecules.
- Medicine : Investigated for its potential use in developing new pharmaceuticals with unique properties.
- Industry : Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane : Another siloxane-based compound with a simpler structure.
- 5,5-Dimethyl-1,3-cyclohexanedione : A related cycloalkane with different functional groups.
Uniqueness: 5,5’-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1(3,11).1(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione] stands out due to its complex pentacyclic structure and multiple phenyl groups, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring high stability and specific reactivity.
Propriétés
Formule moléculaire |
C68H64O20Si10 |
|---|---|
Poids moléculaire |
1482.1 g/mol |
Nom IUPAC |
(1R,2S,6S,7R)-8-[19-[(1S,2R,6R,7S)-3,5-dioxo-4-oxatricyclo[5.2.1.02,6]decan-8-yl]-9,19-dimethyl-1,3,5,7,11,13,15,17-octakis-phenyl-2,4,6,8,10,12,14,16,18,20,21,22,23,24-tetradecaoxa-1,3,5,7,9,11,13,15,17,19-decasilapentacyclo[11.7.1.13,11.15,17.17,15]tetracosan-9-yl]-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C68H64O20Si10/c1-89(59-45-47-43-57(59)63-61(47)65(69)73-67(63)71)75-91(49-27-11-3-12-28-49)79-95(53-35-19-7-20-36-53)83-93(51-31-15-5-16-32-51)77-90(2,60-46-48-44-58(60)64-62(48)66(70)74-68(64)72)78-94(52-33-17-6-18-34-52)85-97(87-95,55-39-23-9-24-40-55)81-92(76-89,50-29-13-4-14-30-50)82-98(86-94,56-41-25-10-26-42-56)88-96(80-91,84-93)54-37-21-8-22-38-54/h3-42,47-48,57-64H,43-46H2,1-2H3/t47-,48+,57+,58-,59?,60?,61+,62-,63-,64+,89?,90?,91?,92?,93?,94?,95?,96?,97?,98? |
Clé InChI |
NGPKXFJAOFHDPJ-MFYTWPBLSA-N |
SMILES isomérique |
C[Si]1(O[Si]2(O[Si]3(O[Si]4(O[Si](O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O2)(O4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)(C)C1C[C@@H]2C[C@H]1[C@H]1[C@@H]2C(=O)OC1=O)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1C[C@H]2C[C@@H]1[C@@H]1[C@H]2C(=O)OC1=O |
SMILES canonique |
C[Si]1(O[Si]2(O[Si]3(O[Si]4(O[Si](O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O2)(O4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)(C)C1CC2CC1C1C2C(=O)OC1=O)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1CC2CC1C1C2C(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


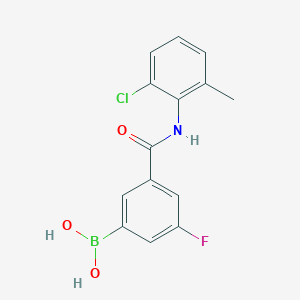
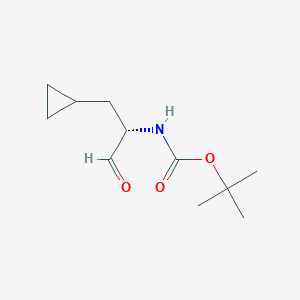
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)


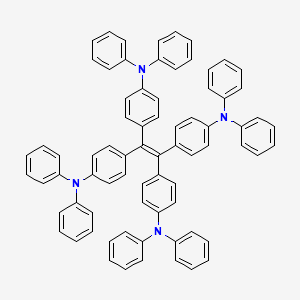
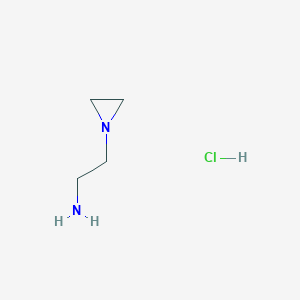
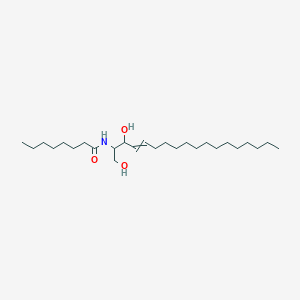
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
